Yohimbine

adrenergic pharmacology receptor selectivity stereoisomer differentiation

Researchers dissecting α2-adrenoceptor subtype signaling encounter confounding results when using non-selective antagonists or stereoisomers with divergent selectivity. Yohimbine (CAS 146-48-5) provides a validated solution: • α2C-preferring pharmacology: pKi 9.6 (α2C) vs 8.2 (α2A), delivering ~4-fold α2C/α2A selectivity for clean dissection of α2C-mediated pathways in CNS, stress, and anxiety models. • Stereochemically defined: 45-fold α2/α1 selectivity distinguishes it from rauwolscine (ratio = 3) and corynanthine (α1-selective), ensuring unambiguous target engagement. Supplied as ≥98% pure material. Global shipping available.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 146-48-5
Cat. No. B192690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYohimbine
CAS146-48-5
SynonymsAphrodine Hydrochloride
Aphrodyne
Corynanthine
Corynanthine Tartrate
Hydrochloride, Aphrodine
Hydrochloride, Yohimbine
Pluriviron
Rauhimbine
Rauwolscine
Tartrate, Corynanthine
Yocon
Yohimbin Spiegel
Yohimbine
Yohimbine Houdé
Yohimbine Hydrochloride
Yohimex
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
InChIInChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1
InChIKeyBLGXFZZNTVWLAY-SCYLSFHTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.48e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Yohimbine (CAS 146-48-5): Pharmacological Profile and Procurement Specifications


Yohimbine (CAS 146-48-5) is an indole alkaloid derived from Pausinystalia yohimbe bark, functioning primarily as an α2-adrenergic receptor antagonist . It exhibits high affinity for human α2A, α2B, and α2C adrenoceptor subtypes, with binding affinities (pKi) of 8.2, 8.7, and 9.6, respectively [1]. Unlike generic α2-antagonists, yohimbine demonstrates approximately 4-fold selectivity for α2C versus α2A and 15-fold selectivity versus α2B [2]. As a research compound, it is not FDA-approved for clinical indications and remains unscheduled in the United States [3].

Indole alkaloid α2-adrenergic antagonist probe
α2C-subtype biased profile reported; supports CNS pathway research
RUO compound; not for human or veterinary use
USP monograph available for QC specification review

Why Yohimbine Cannot Be Substituted by Its Diastereoisomers Rauwolscine and Corynanthine


Yohimbine and its two diastereoisomers—rauwolscine and corynanthine—differ fundamentally in their α1/α2 adrenoceptor selectivity profiles despite identical molecular formulas. Yohimbine and rauwolscine are approximately 30-fold selective for α2 over α1 adrenoceptors, whereas corynanthine displays inverse selectivity, exhibiting 10-fold higher potency at α1-adrenoceptors than at α2-adrenoceptors [1]. Furthermore, rauwolscine demonstrates greater α2-selectivity than yohimbine, with selectivity ratios (α2/α1) of 45 for yohimbine versus 3 for rauwolscine and 0.03 for corynanthine [2]. These stereochemistry-driven pharmacological differences mean substitution among these isomers will produce qualitatively distinct experimental outcomes and cannot be made without revalidation of assay conditions.

Property
Yohimbine
Rauwolscine
Corynanthine
α2/α1 Selectivity
α2-selective (reported ratio 45)
α2-selective (reported ratio 3)
α1-selective (reported ratio 0.03)
α2-Subtype Bias
α2C-preferring
Not characterized
Not applicable
Interchangeability
Stereochemistry drives divergent receptor engagement; direct substitution may invalidate assay reproducibility without revalidation.

Quantitative Differentiation Evidence: Yohimbine Versus Closest Structural and Pharmacological Analogs


α1/α2 Adrenoceptor Selectivity: Yohimbine vs. Rauwolscine vs. Corynanthine

In anesthetized canine models, yohimbine and rauwolscine demonstrated approximately 30-fold selectivity for α2-adrenoceptors over α1-adrenoceptors. In direct contrast, corynanthine was 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors [1]. In radioligand binding studies, yohimbine exhibited an α2/α1 selectivity ratio of 45, whereas rauwolscine showed a ratio of 3 and corynanthine 0.03 [2]. These stereoisomers are not pharmacologically interchangeable.

α2/α1 Selectivity
Head-to-head
Yohimbine Ratio 45 (binding), ~30-fold in vivo
Rauwolscine Ratio 3
Corynanthine Ratio 0.03 (α1-selective)
Stereochemistry determines α2/α1 profile; substitution invalidates reproducibility.
Radioligand binding; anesthetized dog model.
adrenergic pharmacology receptor selectivity stereoisomer differentiation

α2-Adrenoceptor Subtype Selectivity: α2C Preference of Yohimbine

Yohimbine is not a non-selective pan-α2 antagonist. Initial studies demonstrate that yohimbine exhibits approximately 4-fold greater selectivity for human α2C-adrenoceptors compared to α2A, and approximately 15-fold greater selectivity compared to α2B subtypes [1]. This subtype preference distinguishes yohimbine from other α2-antagonists that lack measurable α2C bias.

α2C Subtype Bias
Reported
4-fold (α2C/α2A); 15-fold (α2C/α2B)
α2C-preferring profile supports CNS pathway research.
Human α2 subtypes in CHO cells.
α2C-adrenoceptor subtype selectivity receptor pharmacology

Human Oral Bioavailability: Yohimbine Pharmacokinetic Limitations

Yohimbine exhibits low and highly variable oral bioavailability in humans, with a mean absolute bioavailability of 22.3% (±21.5% SD) following a single 8 mg oral dose compared to 5 mg intravenous dosing [1]. Total plasma clearance following IV administration is 0.728 (±0.256) mL/min, with a terminal half-life of 91.0 (±33.6) minutes [1]. This contrasts with many synthetic α2-antagonists that may offer improved oral pharmacokinetic profiles, though direct comparative human PK data for analogs such as atipamezole remain limited.

Oral Bioavailability
Class-level
22.3% ± 21.5% (mean ± SD)
Low and variable oral exposure; IV route may be needed for consistent PK studies.
8 mg oral, 5 mg IV in healthy subjects.
pharmacokinetics oral bioavailability CYP2D6 metabolism

Clinical Efficacy in Erectile Dysfunction: Yohimbine vs. Placebo

A systematic review and meta-analysis of seven randomized, placebo-controlled trials demonstrated that yohimbine monotherapy is superior to placebo for erectile dysfunction treatment, with an odds ratio of 3.85 (95% CI: 2.22 to 6.67) [1]. This effect size distinguishes yohimbine from other purported botanical α2-antagonists lacking rigorous placebo-controlled evidence. However, more recent analyses indicate yohimbine monotherapy may not improve sexual function unless combined with other interventions [2].

ED Endpoint Context
Reported
Yohimbine vs Placebo OR = 3.85 (95% CI 2.22–6.67)
Reported endpoint response in meta-analysis; supports pharmacodynamic research, not therapeutic use.
7 RCTs, n=419; RUO context.
erectile dysfunction clinical trial meta-analysis

Analytical Specification: USP Monograph Compliance for Yohimbine Hydrochloride

USP-grade yohimbine hydrochloride (CAS 65-19-0) must contain 98.0% to 102.0% C21H26N2O3·HCl calculated on the dried basis, with individual impurities not exceeding 1.0% and total impurities not exceeding 2.0% [1]. Yohimbine injection specifications require 90.0% to 110.0% of labeled yohimbine content [2]. In contrast, many generic α2-antagonist research compounds lack formal pharmacopeial monographs, requiring users to independently validate purity and impurity profiles.

USP Purity Range
Specification review
98.0%–102.0% (dried basis)
Compendial purity standard supports QC and method development.
Individual impurities ≤1.0%; total ≤2.0%.
analytical chemistry USP monograph quality control

Research and Industrial Application Scenarios for Yohimbine Based on Quantitative Evidence


α2C-Adrenoceptor Subtype Pharmacology Research

Yohimbine's 4-fold selectivity for α2C over α2A and 15-fold selectivity over α2B [1] makes it a preferred tool compound for studies investigating α2C-specific signaling pathways in central nervous system disorders, stress responses, and anxiety models. Researchers requiring α2-subtype-biased pharmacology should select yohimbine over non-selective α2-antagonists or stereoisomers with different selectivity profiles such as rauwolscine (α2/α1 selectivity ratio = 3) or corynanthine (α1-selective).

Adrenergic Receptor Differentiation Studies Requiring α2-Selective Antagonism

Yohimbine's established α2-selectivity (α2/α1 ratio = 45 in binding assays; ~30-fold in vivo) [2] supports its use as a reference α2-antagonist in pharmacological characterization of novel adrenergic ligands. Its well-defined selectivity profile relative to the α1-selective isomer corynanthine (10-fold α1-preferring) [3] enables clean dissection of α2-mediated versus α1-mediated physiological responses in isolated tissue and whole-animal preparations.

Pharmacokinetic and Drug Metabolism Studies Involving CYP2D6

Yohimbine's low and variable oral bioavailability (22.3% ± 21.5%) [4] and ongoing investigation as a probe substrate for CYP2D6 phenotyping [5] position it as a useful tool in drug metabolism and pharmacokinetic research. Its established IV pharmacokinetic parameters (CL = 0.728 mL/min, t½ = 91 min) [4] provide a well-characterized baseline for studying drug-drug interactions, formulation effects, and genotype-phenotype correlations in human subjects.

Quality Control and Analytical Method Development Using USP Reference Standards

USP-grade yohimbine hydrochloride with defined purity specifications (98.0-102.0%) and impurity limits (individual ≤1.0%, total ≤2.0%) [6] serves as a validated reference material for analytical method development, HPLC system suitability testing, and quality control of yohimbine-containing research formulations. The availability of compendial monographs distinguishes yohimbine from non-pharmacopeial botanical α2-antagonists in regulated laboratory environments.

Application
Selection Property
Validation Focus
α2C-Adrenoceptor subtype studies
α2C-subtype biased antagonism profile
Verify subtype selectivity in target assay system
Adrenergic receptor differentiation
Defined α2/α1 selectivity window
Confirm α2-mediated vs. α1-mediated responses
CYP2D6 metabolism and PK research
Characterized human PK profile and CYP2D6 substrate probe
Assess exposure variability and genotype-phenotype correlations
Analytical QC and method development
USP compendial purity specifications and impurity limits
Verify against USP monograph criteria for yohimbine HCl

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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